molecular formula C12H18O3 B14850018 3,4-Diisopropoxyphenol

3,4-Diisopropoxyphenol

Cat. No.: B14850018
M. Wt: 210.27 g/mol
InChI Key: JUEDSQGVPYPAGQ-UHFFFAOYSA-N
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Description

3,4-Diisopropoxyphenol is a phenolic derivative characterized by two isopropoxy (-OCH(CH₃)₂) substituents at the 3- and 4-positions of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex heterocyclic structures. For example, it reacts with carbonyl-containing precursors to form pyrrole carboxylates, achieving high yields (e.g., 91% in a synthesis of compound 10a) due to its electron-donating isopropoxy groups, which enhance nucleophilic reactivity . Its physical state as a pale yellow oil distinguishes it from crystalline or powdered phenolic analogs, suggesting distinct solubility and handling properties .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3,4-di(propan-2-yloxy)phenol

InChI

InChI=1S/C12H18O3/c1-8(2)14-11-6-5-10(13)7-12(11)15-9(3)4/h5-9,13H,1-4H3

InChI Key

JUEDSQGVPYPAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diisopropoxyphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Diisopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

3,4-Diisopropoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diisopropoxyphenol involves its interaction with various molecular targets. The isopropoxy groups enhance its electron-donating properties, making it highly reactive in electrophilic aromatic substitution reactions. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among phenolic derivatives influence their reactivity and applications:

  • 3,4-Diisopropoxyphenol: Features bulky, lipophilic isopropoxy groups at positions 3 and 4.
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) : Contains polar 3,4-dihydroxy (-OH) groups and an acrylic acid side chain, enabling hydrogen bonding and antioxidant activity .
  • 3,6'-Disinapoyl Sucrose: A sucrose ester with hydroxy, methoxy (-OCH₃), and propenoic acid substituents, creating a highly polar, glycosidic structure .
  • 4,4'-(Propane-2,2-diyl)diphenol: A bisphenol with two phenolic rings linked by a propane group, providing rigidity and thermal stability .

Physicochemical Properties

Compound Substituents Physical State Solubility Profile
This compound 3,4-diisopropoxy Pale yellow oil Likely lipophilic
Caffeic Acid 3,4-dihydroxy, acrylic acid Yellow crystals Hydrophilic (polar groups)
3,6'-Disinapoyl Sucrose Hydroxy, methoxy, propenoate White powder Water-soluble (glycosidic)
4,4'-Sulfonyldiphenol Sulfonyl (-SO₂-) bridge Not reported Moderate polarity
  • The isopropoxy groups in this compound enhance organic-phase solubility, making it suitable for reactions in nonpolar solvents. In contrast, caffeic acid’s polarity facilitates its use in aqueous systems (e.g., food and cosmetics) .

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